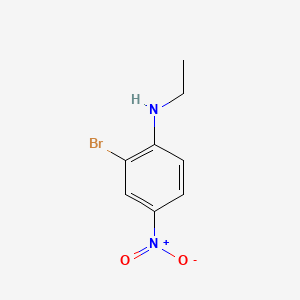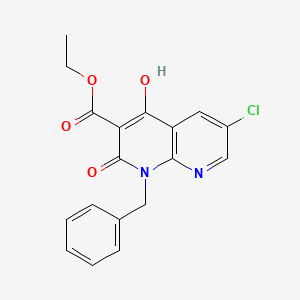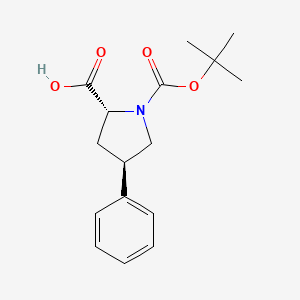
N-Octadecanoyl-D-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octadecanoyl-D-valine: is a compound belonging to the class of fatty acyls, specifically fatty amides. It is a derivative of D-valine, an essential amino acid, and octadecanoic acid (stearic acid), a long-chain saturated fatty acid. The compound has the molecular formula C23H45NO3 and a molecular weight of 383.61 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Chemical Synthesis: N-Octadecanoyl-D-valine can be synthesized through the acylation of D-valine with octadecanoic acid.
Microbial Preparation: D-valine, a precursor for this compound, can be prepared through microbial processes.
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
Oxidation: N-Octadecanoyl-D-valine can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines under appropriate conditions.
Substitution: this compound can participate in substitution reactions, where functional groups on the valine or fatty acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: : N-Octadecanoyl-D-valine is used as a model compound in studies of lipid-protein interactions and membrane dynamics. Its amphiphilic nature makes it suitable for investigating the behavior of fatty acylated amino acids in various environments .
Biology: : In biological research, this compound is studied for its role in cellular signaling and metabolism. It is also used in the development of lipid-based drug delivery systems due to its ability to interact with cell membranes .
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties .
Industry: : this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of cosmetics and personal care products due to its emollient properties .
作用机制
The mechanism of action of N-Octadecanoyl-D-valine involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and function. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
Similar Compounds
N-Stearoyl-D-erythro-sphingosine (C18 Ceramide): Similar in structure, but with a sphingosine backbone instead of valine.
N-Octadecanoyl-L-valine: The L-isomer of N-Octadecanoyl-D-valine, differing in the chirality of the valine moiety.
N-Octadecanoyl-glycine: A simpler analog with glycine instead of valine.
Uniqueness: : this compound is unique due to its specific combination of a long-chain fatty acid and D-valine. This structure imparts distinct physicochemical properties, such as higher hydrophobicity and specific interactions with proteins and membranes, making it valuable for various scientific and industrial applications .
属性
CAS 编号 |
14379-33-0 |
|---|---|
分子式 |
C23H45NO3 |
分子量 |
383.617 |
IUPAC 名称 |
(2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |
InChI 键 |
SIPMISGYHBUSIB-JOCHJYFZSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
同义词 |
N-Octadecanoyl-D-valine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B599904.png)
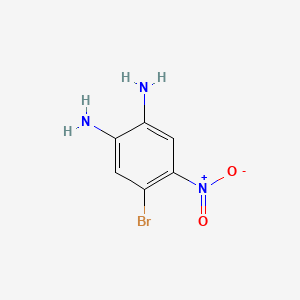
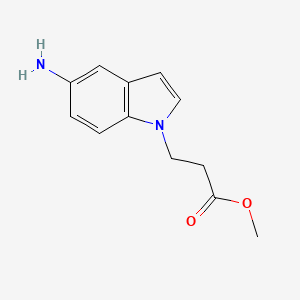
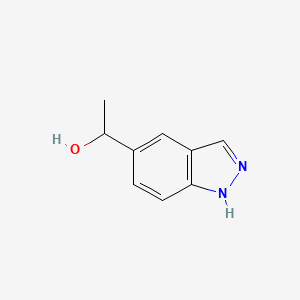
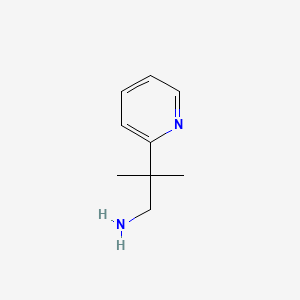
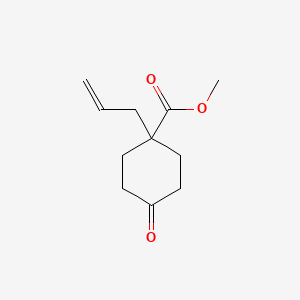
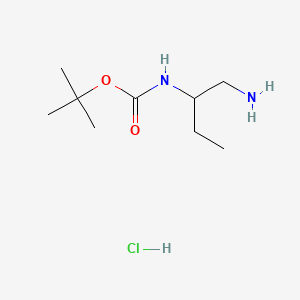
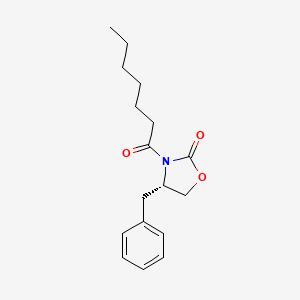

![1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester](/img/structure/B599921.png)
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
